molecular formula C13H12N2O4S B3048128 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide CAS No. 1576-38-1

4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B3048128
CAS RN: 1576-38-1
M. Wt: 292.31 g/mol
InChI Key: BRMWHPKATJJZBE-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is an intermediate used to prepare α-keto amide inhibitors of hepatitis C virus NS3 protease . It is also used to synthesize 1,4-diazepane-3,5-dione derivatives for the prevention and treatment of various diseases associated with chymase .


Molecular Structure Analysis

The molecular formula of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is C13H12N2O4S . Unfortunately, the specific 3D structure is not available in the current literature.


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is 292.31 . Other physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Synthesis of Dibromoalkenes

The compound could be used in the synthesis of dibromoalkenes . Dibromoalkenes are versatile organic intermediates in organic synthesis and have found wide applications in the synthesis of trisubstituted alkenes of defined stereochemistry by transition-metal-catalyzed site-selective monoarylation and monoalkylation reactions .

Synthesis of Alkynes

The compound could be used in the synthesis of alkynes . Alkynes are a type of hydrocarbon with one or more carbon–carbon triple bonds, and they are important in the synthesis of many types of organic compounds .

Fluorescent Sensors

The compound could be used in the development of fluorescent sensors for monitoring photopolymerization processes . These sensors could provide valuable data for researchers studying these processes .

Photoinitiators

The compound could be used as a long-wavelength co-initiator for diphenyliodonium salts initiators . This could be particularly useful in the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

properties

IUPAC Name

4-methyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-5-7-13(8-6-10)20(18,19)14-11-3-2-4-12(9-11)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWHPKATJJZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935738
Record name 4-Methyl-N-(3-nitrophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(3-nitrophenyl)benzenesulfonamide

CAS RN

1576-38-1
Record name 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC86602
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-(3-nitrophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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